Corrosion Rate Reduction vs. Neat Epoxy: Quantified Barrier Enhancement
In a year-long natural aging study on Al alloy 6101, epoxy coatings modified with Zinc Phosphate (ZP) pigment demonstrated a 70% lower corrosion rate and a 30% higher electrochemical resistance compared to a neat epoxy baseline [1]. The ZP-modified coating also exhibited 50% higher peeling force, indicating improved adhesion, and 20% higher gloss retention after environmental exposure [1].
| Evidence Dimension | Corrosion rate, Electrochemical resistance, Adhesion, Gloss retention |
|---|---|
| Target Compound Data | Corrosion rate: 70% lower; Resistance: 30% higher; Peeling force: 50% higher; Gloss retention: 20% higher. |
| Comparator Or Baseline | Neat epoxy coating (no Zinc Phosphate) |
| Quantified Difference | 70% reduction in corrosion rate; 30% increase in electrochemical resistance; 50% increase in peeling force; 20% increase in gloss retention. |
| Conditions | Epoxy coatings on Al alloy 6101, one year of natural outdoor exposure (Xi'an, China), encompassing all four seasons. Electrochemical impedance spectroscopy (EIS), peel-off test, scratch test, and gloss measurements were performed. |
Why This Matters
This demonstrates that Zinc Phosphate is not an inert filler but an active functional pigment that significantly enhances both the protective and aesthetic durability of epoxy coatings, directly impacting product lifetime and maintenance costs.
- [1] Khan, A. R., Zhang, H.-J., Zhang, J., Zheng, M., Eldin, S. M., & Siddique, I. (2023). Electrochemical corrosion protection of neat and zinc phosphate modified epoxy coating: A comparative physical aging study on Al alloy 6101. Frontiers in Chemistry, 11, 1142050. DOI: 10.3389/fchem.2023.1142050 View Source
